2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10172675
InChI: InChI=1S/C21H18N6O/c28-21(15-16-5-2-1-3-6-16)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C21H18N6O
Molecular Weight: 370.4 g/mol

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

CAS No.:

Cat. No.: VC10172675

Molecular Formula: C21H18N6O

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide -

Specification

Molecular Formula C21H18N6O
Molecular Weight 370.4 g/mol
IUPAC Name 2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Standard InChI InChI=1S/C21H18N6O/c28-21(15-16-5-2-1-3-6-16)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28)
Standard InChI Key DKQJFTUIZNDKDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4

Introduction

Structural Features and Potential Applications

Compounds with similar structures, such as those containing pyrazole and pyridazine rings, are often explored for their biological activities. These include potential roles as inhibitors of specific enzymes or receptors, which can be crucial in treating various diseases.

Compound FeaturePotential Biological Activity
Pyrazole RingAnti-inflammatory, antimicrobial
Pyridazine MoietyAntiviral, anticancer
Phenyl GroupEnhances lipophilicity, bioavailability

Synthesis and Characterization

The synthesis of complex organic compounds like 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Research Findings and Potential Therapeutic Uses

While specific research findings on 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide are not available, compounds with similar structures have shown promise in various therapeutic areas. For instance, pyrazole and pyridazine derivatives are often investigated for their anticancer, antiviral, and anti-inflammatory properties.

Therapeutic AreaRelevant Compound Features
Cancer TreatmentInhibition of specific kinases
Viral InfectionsInterference with viral replication
Inflammatory ConditionsModulation of inflammatory pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator